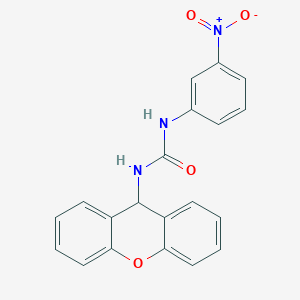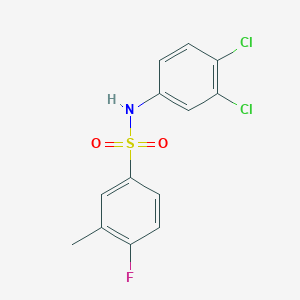![molecular formula C18H15ClFN3O4S2 B11485238 5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11485238.png)
5-chloro-6-({2-[(2-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}sulfonyl)-3-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which in this case includes chlorine, fluorine, sulfur, and nitrogen
Preparation Methods
The synthesis of 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps. The synthetic route often starts with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. For instance, the synthesis might involve the chlorination of a precursor compound, followed by sulfonylation and subsequent cyclization to form the benzoxazole ring . Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a particular biochemical pathway. Alternatively, it may interact with a receptor, modulating its activity and leading to a physiological response. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to its specific combination of functional groups and ring structures. Similar compounds include:
2,4-Disubstituted thiazoles: These compounds also contain sulfur and nitrogen in their ring structure and exhibit a wide range of biological activities.
Imidazole derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and antifungal properties.
Indole derivatives: These compounds contain an indole ring and are used in the development of pharmaceuticals and agrochemicals.
This uniqueness makes 5-CHLORO-6-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4,5-DIHYDRO-1H-IMIDAZOL-1-YL)SULFONYL]-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15ClFN3O4S2 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
5-chloro-6-[[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H15ClFN3O4S2/c1-22-14-8-12(19)16(9-15(14)27-18(22)24)29(25,26)23-7-6-21-17(23)28-10-11-4-2-3-5-13(11)20/h2-5,8-9H,6-7,10H2,1H3 |
InChI Key |
ATNPAHBNXZXFTA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2OC1=O)S(=O)(=O)N3CCN=C3SCC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B11485168.png)
![2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline](/img/structure/B11485172.png)

![[1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-phenyl-](/img/structure/B11485183.png)
![4-(4-fluorophenyl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11485198.png)
![4-amino-8-(4-hydroxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11485203.png)
![7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11485213.png)
![10-[4-(Trifluoromethyl)benzyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11485221.png)
![1-{4-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B11485225.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chloro-6-fluorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11485231.png)

![(2Z)-2-{2-[4-(4-chlorophenoxy)phenyl]hydrazinylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11485242.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(cyclopropylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11485255.png)
![3-(2-fluorophenyl)-2-[(phenylamino)methyl]quinazolin-4(3H)-one](/img/structure/B11485267.png)
